The Discovery and Synthesis of Ripretinib: A Technical Guide for Drug Development Professionals
The Discovery and Synthesis of Ripretinib: A Technical Guide for Drug Development Professionals
Abstract
Ripretinib (formerly DCC-2618) is a novel, orally administered, switch-control tyrosine kinase inhibitor (TKI) that offers a significant therapeutic advance in the treatment of advanced gastrointestinal stromal tumors (GIST).[1] Engineered to broadly target the full spectrum of known mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, Ripretinib's unique dual mechanism of action overcomes the challenge of heterogeneous drug resistance that limits the efficacy of earlier-generation TKIs.[2][3] By binding to both the switch pocket and the activation loop, it effectively locks the kinase in a stable, inactive conformation.[4][5][6] This technical guide provides an in-depth overview of the discovery rationale, mechanism of action, synthesis pathway, and key experimental data for Ripretinib, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale: Addressing Unmet Needs in GIST
The majority of gastrointestinal stromal tumors are driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[7] While first-line treatment with imatinib, followed by second- and third-line agents like sunitinib and regorafenib, has improved outcomes, most patients eventually experience disease progression due to the emergence of secondary resistance mutations.[8][9] These mutations often occur in the ATP-binding pocket or the activation loop of the kinase, rendering earlier inhibitors less effective.[8]
The discovery of Ripretinib was driven by the need for a broad-spectrum inhibitor that could effectively target both primary, activating mutations (e.g., in KIT exons 9 and 11) and the diverse array of secondary resistance mutations (e.g., in KIT exons 13, 14, 17, and 18).[2][10] The development program focused on a "switch-control" inhibitor, a type II TKI designed to stabilize the inactive conformation of the kinase.[4][11] This approach contrasts with inhibitors that merely compete with ATP in the active state, making Ripretinib effective against activation loop mutations previously thought to be targetable only by type I inhibitors.[12][13]
Mechanism of Action: Dual Inhibition of the Kinase Switch
Ripretinib exerts its therapeutic effect through a novel dual mechanism of action that stabilizes the inactive state of KIT and PDGFRA kinases.[9] These kinases are regulated by two key structural elements: the switch pocket in the juxtamembrane domain and the activation loop.[4][8]
-
Switch Pocket Binding: Ripretinib binds precisely to the switch pocket, sterically blocking the activation loop from moving into the active conformation.[4]
-
Activation Loop Stabilization: Simultaneously, it binds directly to and stabilizes the activation loop itself in its inactive state.[4]
This dual engagement effectively locks the kinase in a durable "off" state, preventing downstream signaling through pathways such as MAPK/ERK and PI3K/AKT, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells.[4][14][15]
Chemical Synthesis Pathway
The synthesis of Ripretinib is accomplished through a multi-step process culminating in a modified Friedlander synthesis.[4] The core strategy involves the preparation of two key building blocks: a functionalized 4-aminopyridine and an α-aryl ester, which are then coupled to form the central naphthyridone ring system.
Step 1: Preparation of the 4-Aminopyridine Intermediate. The synthesis begins with a diethyl ester, which undergoes reaction with triethyl orthoformate and acetic anhydride, followed by treatment with aqueous ammonia to yield a pyridine derivative. Chlorination with phosphorus oxychloride, selective substitution with ethylamine, and subsequent oxidation state adjustments produce the key 4-aminopyridine intermediate.[4]
Step 2: Final Assembly. A separate α-aryl ester building block is prepared from a corresponding acid via a nitration, esterification, and reduction sequence. This ester is then coupled with the 4-aminopyridine intermediate using potassium fluoride on alumina in dimethylacetamide (DMA). This Knoevenagel-type cyclization, a modified Friedlander synthesis, forms the naphthyridone core. The synthesis is completed by installing the methylamine side chain and finally forming the urea linkage with phenyl isocyanate to yield Ripretinib.[4]
Preclinical and Clinical Efficacy
Ripretinib has demonstrated potent and broad activity in both preclinical models and clinical trials, validating its mechanism of action against a wide range of KIT and PDGFRA mutations.
Preclinical Activity
In vitro biochemical and cell-based assays confirmed Ripretinib's potent inhibition of wild-type and mutant kinases.[7][16]
| Target | Assay Type | Potency (IC50 / GI50) | Reference |
| Wild-Type KIT | Biochemical | 4 nM (IC50) | [16] |
| KIT V654A (Exon 13) | Biochemical | 8 nM (IC50) | [16] |
| KIT T670I (Exon 14) | Biochemical | 18 nM (IC50) | [16] |
| KIT D816H (Exon 17) | Biochemical | 5 nM (IC50) | [16] |
| KIT D816V (Exon 17) | Biochemical | 14 nM (IC50) | [16] |
| Ba/F3 cells (KIT Exon 11 del+A829P) | Cell Proliferation (MTS) | 0.003 µM (GI50) | [16] |
| Ba/F3 cells (KIT Exon 11 del+N822K) | Cell Proliferation (MTS) | 0.004 µM (GI50) | [16] |
Anti-tumor activity was also demonstrated in mouse xenograft models using cancer cell lines with KIT exon 11 deletions or PDGFRA amplification.[12]
Clinical Trial Performance
The efficacy and safety of Ripretinib were definitively established in the pivotal Phase III INVICTUS trial for patients with advanced GIST who had received at least three prior kinase inhibitors.[7][17]
| Trial | Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference(s) |
| INVICTUS | 4th-line+ advanced GIST (n=129) | Ripretinib | 6.3 months | 15.1 months | 9.4% | [7][18] |
| Placebo | 1.0 month | 6.6 months | 0% | [7][18] | ||
| INTRIGUE | 2nd-line advanced GIST (imatinib-resistant) (n=453) | Ripretinib | 8.0 months | Not Reached (at time of analysis) | 21.7% | [19][20] |
| Sunitinib | 8.3 months | Not Reached (at time of analysis) | 17.6% | [19][20] |
In the INVICTUS study, Ripretinib showed a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo, leading to its FDA approval in this setting.[5][12] The INTRIGUE trial compared Ripretinib to sunitinib in the second-line setting. While it did not meet the primary endpoint of superiority in PFS for the all-patient population, Ripretinib showed a more favorable safety profile and demonstrated superior efficacy in a subset of patients with KIT exon 11 and 17/18 mutations.[19]
Key Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the activity of Ripretinib. These are generalized protocols based on standard practices in the field.
Biochemical Kinase Inhibition Assay (TR-FRET)
This assay measures the direct inhibitory effect of Ripretinib on the enzymatic activity of a target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as LanthaScreen®, is commonly used.
-
Objective: To determine the IC50 value of Ripretinib against specific KIT or PDGFRA kinase mutants.
-
Methodology:
-
Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, LanthaScreen® Eu-labeled anti-phospho-substrate antibody, and ULight™-streptavidin. All are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure: a. Serially dilute Ripretinib in DMSO, then further dilute in kinase buffer. b. In a 384-well plate, add the kinase and substrate peptide to wells containing the diluted Ripretinib or DMSO control. c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase). d. Incubate for 60 minutes at room temperature. e. Stop the reaction by adding EDTA. f. Add the detection solution containing the Eu-labeled antibody and ULight™-streptavidin. g. Incubate for 60 minutes at room temperature to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm. The TR-FRET ratio (665/615) is calculated.
-
Analysis: The TR-FRET ratio is converted to percent inhibition relative to DMSO controls. IC50 curves are generated by plotting percent inhibition against the logarithm of Ripretinib concentration and fitting the data to a four-parameter logistic model.
-
Cell Proliferation Assay (MTS/CellTiter-Glo®)
This assay assesses the effect of Ripretinib on the growth and viability of GIST cells harboring specific kinase mutations.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Ripretinib in relevant cancer cell lines (e.g., GIST-T1 or engineered Ba/F3 cells).
-
Methodology:
-
Cell Culture: Culture GIST cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
Procedure: a. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of Ripretinib (typically from 1 nM to 10 µM) or DMSO vehicle control. c. Incubate for 72 hours. d. Add MTS reagent (or CellTiter-Glo® reagent for luminescence) to each well and incubate for 1-4 hours (or 10 minutes for luminescence).
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence on a plate reader.
-
Analysis: Normalize the signal to the DMSO control wells to determine the percent viability. Plot percent viability against the logarithm of Ripretinib concentration to calculate the GI50 value using a non-linear regression model.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of Ripretinib in a living organism.
-
Objective: To assess the ability of orally administered Ripretinib to inhibit tumor growth in a mouse model.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Procedure: a. Subcutaneously implant GIST cells (e.g., 5 x 10^6 GIST-T1 cells in Matrigel) into the flank of each mouse. b. Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2). c. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Ripretinib at 10, 30, 100 mg/kg). d. Administer the drug or vehicle orally, once daily, for a period of 21-28 days. e. Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blot for p-KIT).
-
Analysis: Compare the mean tumor volume between the treated and vehicle groups over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical significance is determined using appropriate tests (e.g., ANOVA).
-
Conclusion
Ripretinib represents a triumph of rational drug design, specifically engineered to overcome the complex mutational landscape of resistant GIST. Its unique dual-inhibition mechanism provides broad and potent activity against the full spectrum of known KIT and PDGFRA mutations, offering a vital new therapeutic option for patients with advanced, heavily pretreated disease. The data summarized herein underscore its robust preclinical profile and clinically validated efficacy. This technical guide provides a foundational understanding of Ripretinib's discovery, synthesis, and mechanism, serving as a valuable resource for professionals dedicated to advancing oncology drug development.
References
- 1. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 5. Ripretinib inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 6. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Ripretinib for the treatment of adult patients with advanced gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA Approval Summary: Ripretinib for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. mdpi.com [mdpi.com]
- 15. Ripretinib for the treatment of advanced, imatinib‐resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. stabiopharma.com [stabiopharma.com]
- 18. tandfonline.com [tandfonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Updated Overall Survival and Long-Term Safety With Ripretinib Versus Sunitinib in Patients With GI Stromal Tumor: Final Overall Survival Analysis From INTRIGUE - PubMed [pubmed.ncbi.nlm.nih.gov]
